7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid
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Overview
Description
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is a synthetic organic compound with the molecular formula C15H21NO3. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone functional group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of aniline with dimethyl sulfate to form N,N-dimethylaniline.
Coupling Reaction: The N,N-dimethylaniline is then subjected to a Friedel-Crafts acylation reaction with a suitable acyl chloride to introduce the heptanoic acid chain.
Oxidation: The resulting intermediate is oxidized to introduce the ketone functional group, forming the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the heptanoic acid chain and ketone group.
Phenylacetic Acid: Contains a phenyl ring and carboxylic acid group but lacks the dimethylamino and ketone groups.
Acetophenone: Contains a phenyl ring and ketone group but lacks the dimethylamino and heptanoic acid chain.
Uniqueness
7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the ketone group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-[3-(dimethylamino)phenyl]-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-16(2)13-8-6-7-12(11-13)14(17)9-4-3-5-10-15(18)19/h6-8,11H,3-5,9-10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANATNTNFZMQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256450 |
Source
|
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-07-9 |
Source
|
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-ζ-oxobenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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